
1-(3-Diallylaminopropyl)pipérazine
Vue d'ensemble
Description
1-(3-Diallylaminopropyl)piperazine is an organic compound with the molecular formula C13H25N3. It is a derivative of piperazine, a six-membered ring containing two nitrogen atoms at opposite positions.
Applications De Recherche Scientifique
1-(3-Diallylaminopropyl)piperazine has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
It is known that piperazine compounds, which 1-(3-diallylaminopropyl)piperazine is a derivative of, primarily target theGABA receptors . These receptors play a crucial role in the nervous system by regulating the transmission of signals in the brain.
Mode of Action
Piperazine compounds, including 1-(3-Diallylaminopropyl)piperazine, are believed to act as GABA receptor agonists . They bind directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, which results in the flaccid paralysis of the worm .
Biochemical Pathways
Piperazine compounds are known to induce paralysis in parasites, which suggests that they may affectneurotransmission pathways .
Result of Action
Given that piperazine compounds generally paralyze parasites, it can be inferred that 1-(3-diallylaminopropyl)piperazine may have a similar effect .
Analyse Biochimique
Biochemical Properties
Piperazine derivatives have been reported to have diverse biological activities such as antidiarrheal, antipyretic, analgesic, antimicrobial, antitumor, anti-inflammatory, diuretic, antipsychotic, antimalarial, and antidepressant properties .
Cellular Effects
Piperazine-containing ionizable lipids have been reported to preferentially deliver mRNA to immune cells in vivo without targeting ligands . Additionally, a study tested the efficiency of a new chemical, the piperazine derivative 1-[2-(Allylthio) benzoyl]-4-(4-methoxyphenyl) piperazine (CB01), on glioblastoma (U87) and cervix cancer (HeLa) cells .
Molecular Mechanism
The molecular mechanism of action of 1-(3-Diallylaminopropyl)piperazine is not well-understood. Piperazine acts as a reversible inhibitor of acetylcholinesterase (AChE), an enzyme that hydrolyzes acetylcholine (ACh). AChE is involved in the transmission of nervous signals from nerves to muscles and between neurons in the brain .
Dosage Effects in Animal Models
In dogs and cats, single oral doses ≥110 mg/kg can already cause slight adverse drug reactions; ≥800 mg/kg cause neurotoxic symptoms .
Subcellular Localization
The subcellular localization of 1-(3-Diallylaminopropyl)piperazine is not currently known. Recent studies of DKP pathways demonstrate the chemical ingenuity of microorganisms, highlight the wealth of unique enzymology provided by bacterial biosynthetic pathways, and suggest an abundance of untapped biosynthetic potential for future exploration .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(3-Diallylaminopropyl)piperazine can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically requires the use of diphenylvinylsulfonium triflate and a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the reaction . Another method involves the ring opening of aziridines under the action of N-nucleophiles .
Industrial Production Methods: Industrial production of piperazine derivatives often involves the ammoniation of 1,2-dichloroethane or ethanolamine. This process can yield piperazine as a co-product, which can then be further modified to produce 1-(3-Diallylaminopropyl)piperazine .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Diallylaminopropyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be functionalized with different substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, sulfonium salts.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups onto the piperazine ring .
Comparaison Avec Des Composés Similaires
1-(3-Diallylaminopropyl)piperazine can be compared with other piperazine derivatives, such as:
1-(2-Hydroxyethyl)piperazine: Known for its use in pharmaceuticals and as a buffering agent.
1-(4-Methylpiperazin-1-yl)propan-2-ol: Used in the synthesis of various drugs.
1-(2,3-Dihydro-1H-inden-2-yl)piperazine: Studied for its potential antidepressant properties.
Uniqueness: 1-(3-Diallylaminopropyl)piperazine is unique due to its specific diallylamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Propriétés
IUPAC Name |
3-piperazin-1-yl-N,N-bis(prop-2-enyl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3/c1-3-8-15(9-4-2)10-5-11-16-12-6-14-7-13-16/h3-4,14H,1-2,5-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOZYCTDRMYGAKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CCCN1CCNCC1)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00371025 | |
| Record name | 1-(3-Diallylaminopropyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
827614-52-8 | |
| Record name | 1-(3-Diallylaminopropyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 827614-52-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



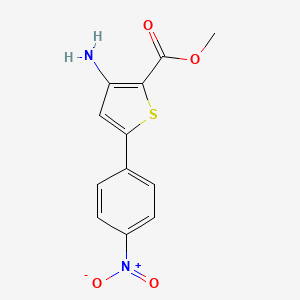
![1-[4-(Methylsulfonyl)-2-nitrophenyl]-1,4-diazepane](/img/structure/B1597819.png)
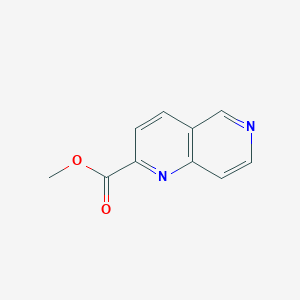

![[(3-Chloro-1,2,4-thiadiazol-5-ylthio)methyl] methyl cyanocarbonimidodithioate](/img/structure/B1597823.png)
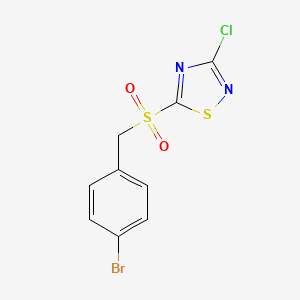

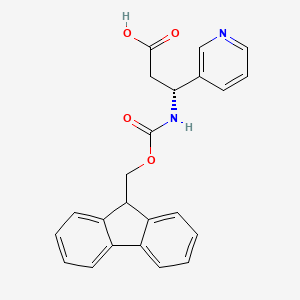
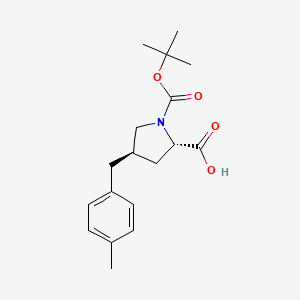
![2-[(4,6-Dipyrrolidin-1-yl-1,3,5-triazin-2-yl)amino]ethanol](/img/structure/B1597832.png)

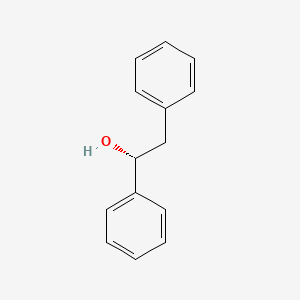
![(3'-Fluoro-[1,1'-biphenyl]-4-YL)methanol](/img/structure/B1597838.png)
